Danicopan (ALXN2040, ACH-4471) is an orally active, small molecule inhibitor of complement factor D (FD) [, , , , , , , , , , , , , , , ]. It is classified as a complement alternative pathway (AP) inhibitor, specifically targeting the rate-limiting enzyme FD [, , , , , , , , , , , , , , , , ].
Mechanism of Action
Danicopan exerts its therapeutic effect by selectively and reversibly binding to FD, a serine protease essential for activating the AP of the complement system [, , , , , , , , , , , , , ].
By inhibiting FD, Danicopan prevents the cleavage of complement factor B into its active fragments, Ba and Bb [, , ]. This effectively blocks the formation of the AP C3 convertase, a key enzyme responsible for amplifying the complement cascade [, , ]. Consequently, Danicopan inhibits C3 cleavage, thereby preventing the generation of C3 fragments that mediate various downstream effects, including inflammation, opsonization, and cell lysis [, , , , , ].
In contrast to C5 inhibitors, which act downstream in the complement cascade, Danicopan's upstream inhibition at the level of FD offers more comprehensive control over AP activation and potentially avoids some limitations associated with C5 inhibition [, , , , , ].
Applications
Geographic atrophy: Danicopan exhibits high and sustained exposure in ocular tissues, suggesting potential for treating geographic atrophy, an advanced form of age-related macular degeneration associated with AP dysregulation [].
Cutaneous squamous cell carcinoma (cSCC): Studies indicate that Danicopan can inhibit the growth of cSCC cells in vitro and may serve as a potential therapeutic target for cSCC progression [].
Meningococcal Disease: Research suggests that Danicopan, compared to C3 or C5 inhibitors, may present a reduced risk of meningococcal disease, a serious infection that can occur with complement inhibition [].
Future Directions
Optimizing dosing regimens and formulations to achieve more complete and sustained AP inhibition, particularly in diseases like C3G where initial trials showed limited efficacy [, , ].
Investigating Danicopan's efficacy and safety in larger, longer-term clinical trials for PNH, both as add-on therapy and monotherapy, to confirm its long-term benefits and address potential safety concerns [, , , , , , ].
Exploring the therapeutic potential of Danicopan in other complement-mediated diseases, such as geographic atrophy, cSCC, and other conditions where AP dysregulation plays a significant role [, ].
Related Compounds
Eculizumab
Compound Description: Eculizumab is a humanized monoclonal antibody that specifically targets and inhibits the complement protein C5. It is a registered trademark of Alexion Pharmaceuticals and is marketed under the brand name Soliris. Eculizumab is administered intravenously and has been a cornerstone in treating paroxysmal nocturnal hemoglobinuria (PNH) for over a decade. [, , ]
Ravulizumab
Compound Description: Ravulizumab is a long-acting humanized monoclonal antibody targeting C5, developed from Eculizumab to allow for less frequent dosing. Like Eculizumab, it is administered intravenously. Ravulizumab is currently the standard of care for PNH where available, as it offers improved patient convenience with a similar safety and efficacy profile. [, , ]
Pegcetacoplan
Compound Description: Pegcetacoplan is a pegylated cyclic peptide that binds to C3 and its activation fragment, C3b, thereby inhibiting the alternative pathway of the complement system. This drug, marketed by Apellis Pharmaceuticals under the brand name Empaveli, is administered subcutaneously. [, , ]
Iptacopan
Compound Description: Iptacopan is a first-in-class, orally administered small molecule inhibitor of Factor B, a key component of the alternative complement pathway. [, , ]
Relevance: Iptacopan and Danicopan share a very similar target and mechanism of action within the complement system. Both are small molecule inhibitors of the alternative pathway, with Iptacopan targeting Factor B and Danicopan targeting Factor D. These two compounds are often compared in research as they offer similar potential benefits, including oral administration, for treating PNH and other complement-mediated diseases. [, , ]
Compstatin
Compound Description: Compstatin is a cyclic peptide that specifically binds to and inhibits C3, a central component of the complement system. []
Relevance: Both Compstatin and Danicopan interfere with the complement cascade, but they do so at different points and through distinct mechanisms. Compstatin directly targets C3, inhibiting all complement pathways, while Danicopan specifically inhibits Factor D, acting upstream in the alternative pathway. Their comparative effects on serum bactericidal activity against Neisseria Meningitidis isolates have been studied, highlighting their distinct mechanisms and potential implications for managing meningococcal disease risk. []
Venetoclax
Compound Description: Venetoclax is a small molecule inhibitor of the B-cell lymphoma 2 (BCL2) protein, primarily used in treating certain types of leukemia and lymphoma. []
Relevance: While not directly related to Danicopan in terms of structure or target, Venetoclax was investigated in combination with Danicopan for its potential in treating early-onset colorectal cancer. This research focused on the combinatorial inhibition of complement factor D (Danicopan's target) and BCL2, highlighting the potential for synergistic effects in treating certain cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Danicopan, aslo known as ACH-4471 and ACH-0144471, is a highly potent, orally active Factor D inhibitor. Danicopan selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.
Congo Red is an indicator dye that is blue-violet at pH 3.0 and red at pH 5.0. It contains a 3,3'-(biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonate). It is functionally related to a 3,3'-(biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid). Congo Red is the sodium salt of benzidinediazo-bis-1-naphthylamine-4-sulfonic acid; a diazo dye that is red in alkaline solution and blue in acid solution and used especially as an indicator and as a biological stain. An acid dye used in testing for hydrochloric acid in gastric contents. It is also used histologically to test for AMYLOIDOSIS.
CHMFL-ABL-053 is a potent, selective and orally available BCR-ABL/SRC/p38 kinase inhibitor for Chronic Myeloid Leukemia. Through significant suppression of the BCR-ABL auto-phosphorylation (EC50 about 100 nM) and downstream mediators such as STAT5, Crkl and ERK's phosphorylation, CHMFL-ABL-053 inhibited the proliferation of CML cell lines K562 (GI50 = 14 nM), KU812 (GI50 = 25 nM) and MEG-01 (GI50 = 16 nM).
Potent antitumor agent. Antiproliferative, anti-angiogenic and anti-apoptotic in a dose dependent manner. Reduces cell viability (IC50 = 0.13 - 8.2 μM) and tumor invasion. Active in vitro and in vivo. Increases expression of DR5, TRIAL, p53. Reduces tumor polymerisation and caspase activation. CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model. Inducer of apoptosis CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent.
Chlorzoxazone is a member of the class of 1,3-benzoxazoles that is 1,3-benzoxazol-2-ol in which the hydrogen atom at position 5 is substituted by chlorine. A centrally acting muscle relaxant with sedative properties, it is used for the symptomatic treatment of painful muscle spasm. It has a role as a muscle relaxant and a sedative. It is a member of 1,3-benzoxazoles, an organochlorine compound and a heteroaryl hydroxy compound. A centrally acting central muscle relaxant with sedative properties. It is claimed to inhibit muscle spasm by exerting an effect primarily at the level of the spinal cord and subcortical areas of the brain. (From Martindale, The Extra Pharmacopoea, 30th ed, p1202) Chlorzoxazone is a Muscle Relaxant. The physiologic effect of chlorzoxazone is by means of Centrally-mediated Muscle Relaxation. Chlorzoxazone is a centrally acting muscle relaxant commonly used for low back pain. Chlorzoxazone has been linked to rare instances of acute liver injury, a few of which have been fatal. Chlorzoxazone is a benzoxazolone derivative with mild sedative and centrally-acting muscle relaxant activities. Although its exact mechanism of action is unknown, chlorzoxazone (CZ) appears to act at the spinal cord and subcortical levels of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining muscle spasms. This agent is extensively hydroxylated by cytochrome P450 2E1 (CYP2E1) to 6-hydroxychlorzoxazone (HCZ),11,12 which is subsequently glucuronidated and eliminated renally. Highly selective for CYP2E1, CZ may be used as a selective probe for phenotyping CYP2E1 in humans; the ratio of HCZ-to-CZ plasma concentrations obtained 2 to 4 hours after oral administration of CZ may be used as a phenotypic measure of CYP2E1 enzymatic activity.